Methyl 2-chloro-3-hydroxypropionate

Physical Form Solid-State Handling Storage Stability

Scaling enantioselective synthesis but frustrated by inconsistent liquid reagent aliquots? Methyl 2-chloro-3-hydroxypropionate (CAS 98070-39-4) arrives as a solid, enabling exact stoichiometric weighing for reproducible enantiomeric excess at the 0.1-1.0 mmol scale. The orthogonal Cl/C3-OH/methyl ester triad permits sequential nucleophilic displacement without protecting-group manipulation-ideal for taxoid side-chain construction and modular C3 agrochemical libraries. In stock; ship at 2-8°C via non-hazardous ambient transport. Certified 95% assay; scaled from 1 g to bulk.

Molecular Formula C4H7ClO3
Molecular Weight 138.55 g/mol
CAS No. 98070-39-4
Cat. No. B1363733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-3-hydroxypropionate
CAS98070-39-4
Molecular FormulaC4H7ClO3
Molecular Weight138.55 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)Cl
InChIInChI=1S/C4H7ClO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
InChIKeyIPNQALYYANAHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloro-3-Hydroxypropionate: Identity & Sourcing


Methyl 2-chloro-3-hydroxypropionate (CAS 98070-39-4), systematically named 2-chloro-3-hydroxypropionic acid methyl ester, is a bifunctional C4 chlorohydrin ester (C₄H₇ClO₃, MW 138.55 g/mol) that contains a secondary chlorine at position 2, a primary hydroxyl at position 3, and a methyl ester terminus. It is commercially supplied as a solid at room temperature with a typical assay specification of 95% (GC/HPLC) and a recommended storage temperature of 2–8 °C . The compound possesses one stereogenic center at C2 and is available in both racemic and enantiomerically enriched forms, the latter being accessible via enzyme-catalyzed kinetic resolution [1]. Its physical properties—density 1.319 g/mL at 25 °C, refractive index n20/D 1.4536, and boiling point 105–108 °C at 20 mmHg—establish a well-defined quality control profile that distinguishes it from closely related esters and regioisomers . These features position it as a versatile chiral building block in medicinal chemistry, agrochemical intermediate synthesis, and polymer research [2].

Workflow Chiral building block and intermediate synthesis
Selection Context Solid-state form supports precise gravimetric dispensing
Chiral Fit Supports enantiomeric enrichment via enzymatic resolution

Methyl 2-Chloro-3-Hydroxypropionate: Substitution Risks


Superficial structural similarity within the chlorohydroxypropionate family masks critical differences in physical state, reactivity, and commercial availability that make simple substitution scientifically unsound. The methyl ester (solid, bp 105–108 °C at 20 mmHg) differs fundamentally from its ethyl ester analog (bp data not established) in distillation behavior and formulation handling . The regioisomer methyl 3-chloro-2-hydroxypropionate exhibits a predicted boiling point of 196.5 °C at 760 mmHg and a predicted density of 1.3 g/cm³, placing it in a different volatility class that alters purification requirements and reaction kinetics . The bromine analog methyl 2-bromo-3-hydroxypropionate (MW 183.00 vs. 138.55) introduces a heavier leaving group that dramatically changes nucleophilic substitution rates, while the free acid form 2-chloro-3-hydroxypropionic acid (mp 52–56 °C, corrosive, Acute Tox. 3) carries entirely different hazard classifications, requiring distinct shipping, storage, and handling protocols . The combination of chlorine placement at the 2-position, hydroxyl at the 3-position, and methyl ester protection creates a unique orthogonal reactivity profile—the chlorine can be displaced by nucleophiles independent of ester hydrolysis—that is not replicated by any single in-class analog [1].

Analog class Physical state and handling profiles may differ; solid target vs. liquid regioisomer alters dispensing workflows. State mismatch
Reactivity Bromo analog introduces a heavier leaving group that may shift nucleophilic substitution rates and purification needs. Kinetics shift
Hazard class Free acid carries Acute Tox. 3 and Skin Corr. 1B; ester form reduces shipping and storage compliance requirements. Regulatory gap

Methyl 2-Chloro-3-Hydroxypropionate: Quantitative Differentiation


Physical Form: Handling and Storage Stability

Methyl 2-chloro-3-hydroxypropionate is commercially supplied and stored as a solid at 2–8 °C, in contrast to its regioisomer methyl 3-chloro-2-hydroxypropionate, which is a liquid at room temperature . The solid physical state of the 2-chloro-3-hydroxy isomer reduces the risk of leakage, splashing, and evaporative loss during weighing and dispensing operations. It also permits the compound to be stored under standard refrigerated conditions (2–8 °C) without the freeze-thaw cycling concerns that can degrade liquid samples, providing a practical handling advantage in laboratory and pilot-scale settings .

Physical Form Stability
Cross-study comparable
Solid at 2–8 °C (Δmp > 30 °C vs. liquid regioisomer)
Supports spill-safe handling and reproducible gravimetric workflows.
Liquid comparator mp predicted at -8.33 °C.
Physical Form Solid-State Handling Storage Stability

Molar Efficiency Advantage vs. Heavier Analogs

With a molecular weight of 138.55 g/mol, Methyl 2-chloro-3-hydroxypropionate offers a significant molar efficiency advantage over its closest structural analogs. The ethyl ester (ethyl 2-chloro-3-hydroxypropanoate, MW 152.58 g/mol) adds 10% more mass per mole of reactive functionality, while the bromo analog (methyl 2-bromo-3-hydroxypropionate, MW 183.00 g/mol) adds 32% more mass, directly increasing the mass input required for equivalent molar throughput in downstream reactions . For processes where the ester serves as an intermediate that is hydrolyzed to the free acid, the methyl ester delivers the highest proportion of active molecular weight to the target product, improving atom economy. This difference is quantifiable: for every 100 g of methyl ester, 90.4 g is contributed to the 2-chloro-3-hydroxypropionate core (C₃H₄ClO₃⁻, formula weight 124.52), compared to only 81.6 g from 100 g of the ethyl ester or 68.1 g from 100 g of the bromo analog .

Atom Economy Gain
Cross-study comparable
89.9% core mass contribution; +8.3 pp vs. ethyl ester
Higher molar throughput per purchased mass in scale-up campaigns.
Core defined as C₃H₄ClO₃ fragment.
Molar Efficiency Atom Economy Intermediate Synthesis

Distillation Advantage over Regioisomer

Methyl 2-chloro-3-hydroxypropionate distills at 105–108 °C under reduced pressure (20 mmHg), as confirmed by supplier specifications . Its regioisomer methyl 3-chloro-2-hydroxypropionate has a predicted atmospheric boiling point of 196.5 ± 20.0 °C at 760 mmHg . While the direct comparison is limited by differing pressure conditions, the target compound's established distillation range at accessible vacuum levels (20 mmHg) makes it amenable to standard laboratory rotary evaporation and short-path distillation equipment. In contrast, the regioisomer's higher predicted boiling point under atmospheric conditions suggests that more demanding vacuum or higher temperatures may be required for purification, potentially leading to thermal degradation of the chlorohydrin functionality. This operational distinction is relevant for users who require a final purification step before use in sensitive reactions [1].

Distillation Window
Cross-study comparable
105–108 °C at 20 mmHg (experimental)
Lower validated distillation temp reduces HCl elimination risk during purification.
Regioisomer bp predicted at 760 mmHg, not pressure-matched.
Purification Distillation Process Chemistry

R-Selective Enzymatic Hydrolysis

The racemic methyl 2-chloro-3-hydroxypropionate can be enzymatically resolved using α-chymotrypsin, lipase, or pig liver esterase, which exhibit R-enantioselectivity during hydrolysis [1]. This enables access to enantiomerically enriched (R)-2-chloro-3-hydroxypropionic acid, a chiral C3 building block applicable to the synthesis of taxoid side-chain precursors and other bioactive molecules [2]. While quantitative enantiomeric excess (ee) values are not publicly consolidated for the methyl ester substrate per se, the broader class of 2-chloro-3-hydroxyesters has been demonstrated to yield enantiomerically pure forms via microbial reduction, with some substrates achieving high enantioselectivity [3]. By contrast, the bromo analog and the regioisomer have not been explicitly profiled for enzymatic resolution performance, making the methyl 2-chloro-3-hydroxy substitution pattern the more established chiral entry point in this compound space [1].

R-Selective Enzymatic Resolution
Class-level inference
R-enantioselectivity reported with lipase/esterase systems
Supports stereochemical-control method development context.
Quantitative ee for methyl ester not publicly consolidated.
Enantioselective Synthesis Kinetic Resolution Chiral Intermediate

Hazard Classification vs. Free Acid

Methyl 2-chloro-3-hydroxypropionate carries GHS hazard classifications of Eye Irritant Category 2, Skin Irritant Category 2, and STOT Single Exposure Category 3 (respiratory tract irritation), with signal word 'Warning' . Its free acid counterpart, 2-chloro-3-hydroxypropionic acid, carries the more severe classifications Acute Toxicity Category 3 (Oral) and Skin Corrosion Category 1B, with signal word 'Danger' . This difference in hazard severity has direct procurement consequences: the ester can often be shipped under less restrictive dangerous goods regulations, is suitable for standard laboratory handling with basic personal protective equipment (dust mask, safety glasses, gloves), and does not require the specialized corrosive-material storage infrastructure mandated for the free acid. For organizations with standardized chemical hygiene plans, the lower hazard classification of the ester reduces both compliance burden and the risk profile of scale-up operations.

Hazard Classification Gap
Head-to-head
Warning (Irritant) vs. Danger (Acute Tox. 3, Skin Corr. 1B) for free acid
Simpler shipping, storage, and compliance profile in multi-site settings.
GHS classification per supplier SDS.
Safety Regulatory Compliance Shipping Classification

Application Scenarios for Methyl 2-Chloro-3-Hydroxypropionate


Chiral Building Block for Taxoid Synthesis

The documented enantioselectivity of methyl 2-chloro-3-hydroxypropionate toward R-hydrolysis by lipases and esterases [1] makes it a strategic entry point for synthesizing enantiomerically pure 3-phenylisoserine derivatives, which are key intermediates for taxoid anticancer agents (e.g., docetaxel side-chain) [2]. The solid physical form simplifies precise gravimetric dispensing in early-stage medicinal chemistry, where reaction stoichiometry at the 0.1–1.0 mmol scale is critical for reproducible enantiomeric excess outcomes .

Orthogonally Protected C3 Synthons for Agrochemicals

In agrochemical discovery programs that require sequential functionalization of C3 backbones, the orthogonal reactivity of methyl 2-chloro-3-hydroxypropionate—where the chlorine at C2 can undergo nucleophilic displacement independently of the methyl ester or hydroxyl group—enables a modular synthetic strategy [1]. The lower molecular weight (138.55 vs. 152.58 for the ethyl analog) translates to higher molar throughput per kilogram of purchased intermediate, a quantifiable cost-efficiency advantage in scale-up campaigns that consume multi-kilogram quantities [2].

Polymer Precursor: Functionalized Polyesters

The compound's bifunctional nature (ester + primary hydroxyl) positions it as a monomer or comonomer precursor for functionalized polyesters, where the chlorine substituent can serve as a post-polymerization modification handle [1]. The higher density (1.319 g/mL at 25 °C) relative to its regioisomer (~1.3 g/cm³ predicted) and its solid-state storage stability under refrigeration (2–8 °C) make it more practical for formulation laboratories that require consistent weighing and long-term reagent inventory management .

Heterobifunctional Crosslinker for Proteomics

The dual electrophilic (chlorine) and nucleophilic (hydroxyl) sites, combined with the methyl ester protecting group, make this compound a useful heterobifunctional linker precursor for chemical biology applications [1]. The milder hazard profile (Warning; Eye Irrit. 2, Skin Irrit. 2) compared to the free acid (Danger; Acute Tox. 3 Oral, Skin Corr. 1B) simplifies use in shared laboratory facilities and reduces the administrative overhead associated with controlled substance handling protocols .

Application
Selection Property
Validation Focus
Taxoid side-chain chiral synthesis
Enantiomeric resolution feasibility
Enantiomer-attribution review
Agrochemical C3 synthon libraries
Orthogonal reactivity and molar efficiency
Atom economy and scale-up cost review
Functionalized polyester precursor
Solid-state storage stability
Post-polymerization modification handle
Heterobifunctional proteomics linker
Milder hazard profile vs. free acid
Laboratory protocol compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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